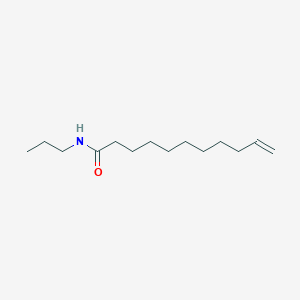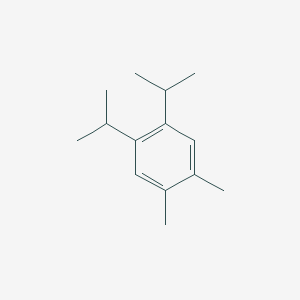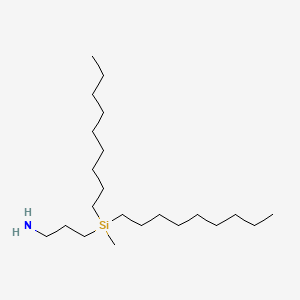
1-Propanamine, 3-(dinonylmethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, 3-(dinonylmethylsilyl)- is a chemical compound that belongs to the class of amines. Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. This particular compound features a propanamine backbone with a dinonylmethylsilyl group attached to the third carbon atom. The presence of the silyl group imparts unique properties to the compound, making it of interest in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-Propanamine, 3-(dinonylmethylsilyl)- typically involves the reaction of 1-propanamine with a dinonylmethylsilyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
[ \text{1-Propanamine} + \text{Dinonylmethylsilyl chloride} \rightarrow \text{1-Propanamine, 3-(dinonylmethylsilyl)-} + \text{HCl} ]
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
1-Propanamine, 3-(dinonylmethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines with reduced silyl groups.
Substitution: The silyl group can be substituted with other functional groups using reagents like halogens or alkylating agents. Common conditions for these reactions include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Propanamine, 3-(dinonylmethylsilyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in organosilicon chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-Propanamine, 3-(dinonylmethylsilyl)- involves its interaction with molecular targets such as enzymes and receptors. The silyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved in its action are still under investigation, but it is believed that the compound can modulate signal transduction pathways and influence cellular processes .
Comparison with Similar Compounds
1-Propanamine, 3-(dinonylmethylsilyl)- can be compared with other similar compounds, such as:
1-Propanamine, 3-(triethoxysilyl)-: This compound features a triethoxysilyl group instead of a dinonylmethylsilyl group, leading to different chemical and physical properties.
N,N-Dimethyl-1-propanamine: This compound lacks the silyl group, resulting in different reactivity and applications.
The uniqueness of 1-Propanamine, 3-(dinonylmethylsilyl)- lies in its specific silyl group, which imparts distinct properties and makes it suitable for specialized applications.
Properties
CAS No. |
52371-82-1 |
|---|---|
Molecular Formula |
C22H49NSi |
Molecular Weight |
355.7 g/mol |
IUPAC Name |
3-[methyl-di(nonyl)silyl]propan-1-amine |
InChI |
InChI=1S/C22H49NSi/c1-4-6-8-10-12-14-16-20-24(3,22-18-19-23)21-17-15-13-11-9-7-5-2/h4-23H2,1-3H3 |
InChI Key |
NFNZLXFJVXIMPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC[Si](C)(CCCCCCCCC)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


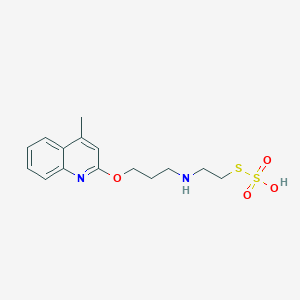
![2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride](/img/structure/B14658780.png)
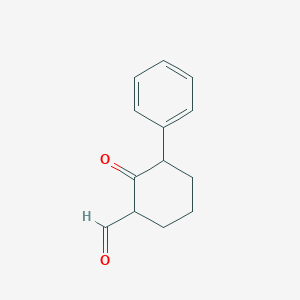
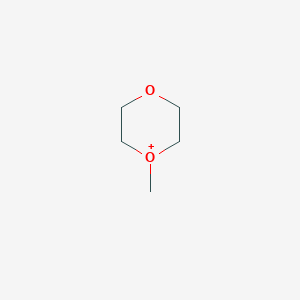
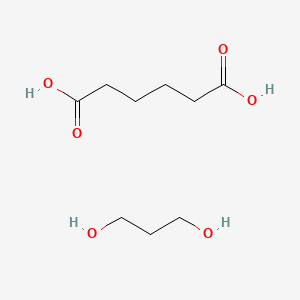
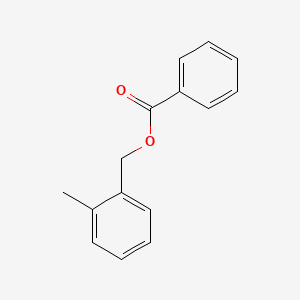
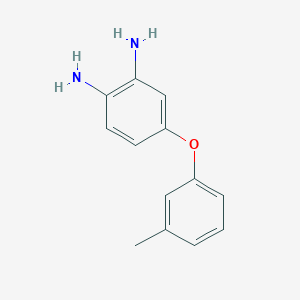

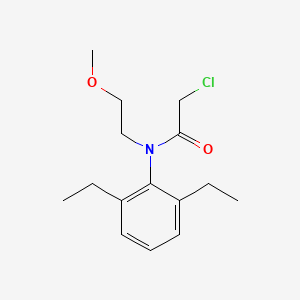
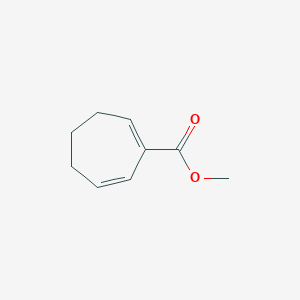
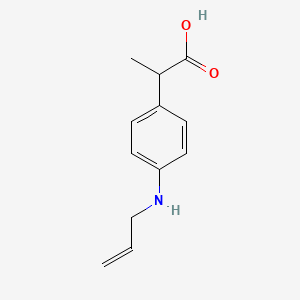
![Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14658830.png)
